

Toxicological studies of Amino N-methylcarbamate

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Compound of Interest

Compound Name: Amino N-methylcarbamate

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An In-depth Technical Guide to the Toxicological Profile of **Amino N-methylcarbamates**

This guide provides a comprehensive overview of the toxicological studies of **amino N-methylcarbamates**, with a primary focus on the insecticide aminocarb. It is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. The document details the mechanism of action, toxicokinetics, and various toxicity endpoints, supported by quantitative data, experimental protocols, and visualizations of key pathways and workflows.

Introduction to Amino N-methylcarbamates

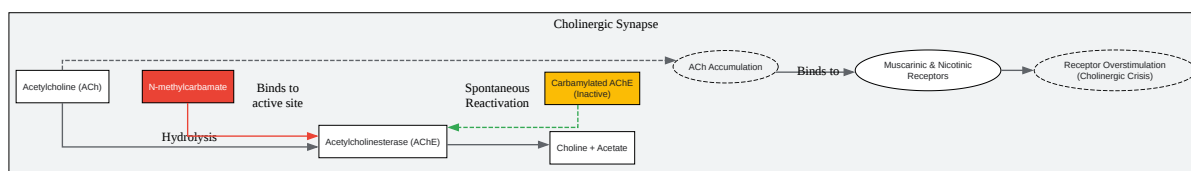
Amino N-methylcarbamates are a class of organic compounds derived from carbamic acid, characterized by the N-methylcarbamate ester functional group.[1] They are widely used as broad-spectrum insecticides in agriculture and forestry.[2][3] Aminocarb (4-dimethylamino-3-methylphenyl N-methylcarbamate) is a prominent member of this class, used to control pests like Lepidoptera and Coleoptera.[2] Like other carbamates, their primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][5] This action is mechanistically similar to that of organophosphates, but with the key difference of being reversible, which generally leads to a shorter duration of toxicity.[4][5]

Mechanism of Toxicity: Cholinesterase Inhibition

The principal toxic action of N-methylcarbamates is the reversible carbamylation of the acetylcholinesterase (AChE) enzyme.[4] This inhibition prevents the breakdown of the

neurotransmitter acetylcholine (ACh) at nerve synapses and neuromuscular junctions.[5] The resulting accumulation of ACh leads to overstimulation of muscarinic and nicotinic receptors, causing a state of cholinergic crisis.[4][5]

The carbamyl-AChE complex dissociates more readily than the phosphoryl-AChE complex formed by organophosphates, allowing for the spontaneous reactivation of the enzyme.[4] This reversibility limits the duration of poisoning and creates a wider margin between symptom-producing and lethal doses compared to organophosphates.[4]



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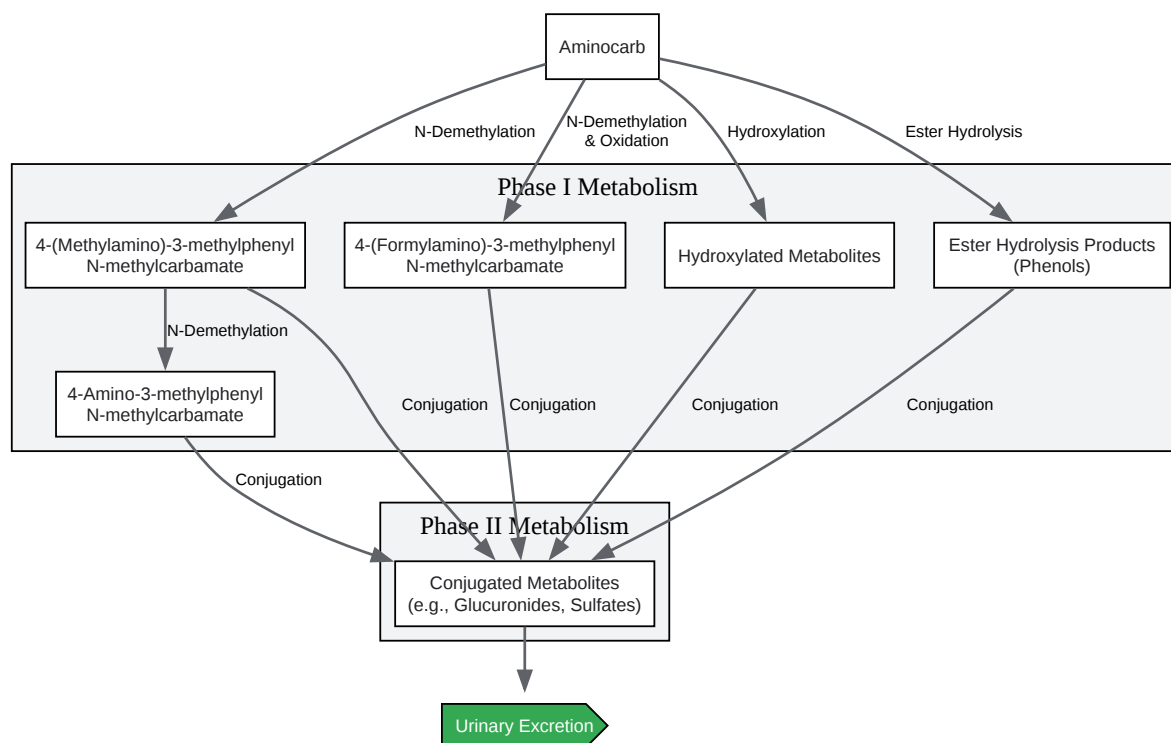
Caption: Reversible inhibition of acetylcholinesterase by N-methylcarbamates.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

N-methylcarbamates are readily absorbed via ingestion, inhalation, and dermal contact, although the dermal route tends to be less toxic.[4] Following absorption, they are distributed throughout the body. Aminocarb, for example, is rapidly absorbed and excreted, with no evidence of accumulation.[6]

Metabolism is a key detoxification pathway. In mammals, aminocarb is metabolized through demethylation, hydroxylation, or ester hydrolysis.[6] The primary urinary metabolites are conjugated forms of 4-dimethylamino-, 4-methylamino-, and 4-amino-3-methyl-phenol.[6]

Excretion is rapid, with studies in miniature swine showing that 96% of an oral dose of aminocarb was excreted in the urine within 48 hours.[6]



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Caption: Simplified metabolic pathway of Aminocarb in mammals.

Toxicological Profile

Acute Toxicity

Aminocarb and its metabolites exhibit moderate to high acute toxicity. The oral LD50 in rats is approximately 30-50 mg/kg.[6] Notably, some metabolites that retain the intact carbamate ester structure show acute toxicity similar to or greater than the parent compound.[6]

Table 1: Acute Toxicity of Aminocarb

Species	Sex	Route of Administration	LD50 (mg/kg)	Reference
Rat	M	Oral	30	Dubois & Raymund, 1962a[6]
Rat	F	Oral	50	Dubois & Raymund, 1962a[6]
Rat	M	Dermal	<1000	Kimmerle, 1961[6]
Rat	F	Dermal	275	Dubois & Raymund, 1962a[6]
Rat	M	Intraperitoneal (IP)	13	Dubois & Raymund, 1962a[6]
Rat	F	Intraperitoneal (IP)	13.5	Dubois & Raymund, 1962a[6]
Guinea Pig	M	Oral	60	Dubois & Raymund, 1962a[6]

| Chicken | F | Oral | 74-75 | Kruckenberg, 1978b; Dubois, 1962[6] |

Table 2: Acute Toxicity of Aminocarb Metabolites

Compound	Species	Sex	Route	LD50 (mg/kg)	Reference
4-amino-3-methylphenyl-N-methylcarbamate	Rat	F	Oral	18.3	Kimmerle, 1974[6]
4-amino-3-methylphenyl-N-methylcarbamate	Mouse	F	IP	1.6	Abdel-Wahab & Casida, 1967[6]
4-(methylamino)-3-methylphenyl-N-methylcarbamate	Rat	F	Oral	27.8	Kimmerle, 1974[6]

| 4-(methylamino)-3-methyl phenyl-N-methylcarbamate| Mouse | F | IP | 3.0 | Abdel-Wahab & Casida, 1967[6] |

Subchronic and Chronic Toxicity

Long-term studies in rats have shown that high dietary concentrations of aminocarb (e.g., 800 ppm) can lead to retarded weight gain and signs of hypersensitivity.[6] In a 12-week study with beagle dogs, dietary levels of 200 ppm and above resulted in liver changes and reduced spermatogenesis.[6]

Genotoxicity and Mutagenicity

Studies on the genotoxicity of N-methylcarbamates have produced mixed results. One study on methylcarbamate found no mutagenic activity in the Ames test with Salmonella typhimurium strain TA98, with or without metabolic activation.[7] However, the same study reported that methylcarbamate caused DNA damage in L5178Y mouse lymphoma cells in the comet assay.

[7] It did not, however, increase micronuclei formation in Chinese Hamster Ovary (CHO) cells.

[7] N-nitrosated derivatives of N-methylcarbamates have been shown to be highly mutagenic.

[8]

Table 3: Genotoxicity Profile of Methylcarbamate

Assay Type	Cell Line / Strain	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium TA98	With & Without S9	Negative	[7]
Comet Assay	L5178Y cells	With & Without S9	Positive (Significant DNA damage)	[7]

| In Vitro Micronucleus | CHO cells | With & Without S9 | Negative |[7] |

Carcinogenicity

The National Toxicology Program (NTP) conducted two-year gavage studies of methyl carbamate in F344/N rats and B6C3F1 mice.[9][10] The results of these long-term studies did not provide clear evidence of carcinogenic activity. Earlier, short-duration experiments with methyl carbamate were deemed inadequate to evaluate its carcinogenicity.[11]

Reproductive and Developmental Toxicity

A three-generation reproduction study in Sprague-Dawley rats fed aminocarb at dietary doses of 0, 100, 200, and 800 ppm was conducted.[6] At the highest dose (800 ppm), effects such as slight hypersensitivity and retarded weight gain were observed in all generations.[6] However, the study did not report significant effects on reproductive parameters at lower doses.

Key Experimental Protocols

Three-Generation Reproduction Study (Aminocarb)

- Objective: To assess the effects of aminocarb on reproductive function and offspring development over multiple generations.
- Species: Sprague-Dawley rats.
- Groups: Four groups of 10 males and 20 females each.
- Dosage: Aminocarb was administered in the diet at concentrations of 0 (control), 100, 200, and 800 ppm.
- Procedure:
 - Parental (F0) Generation: Treatment began when rats were approximately 75 days old and continued through mating, gestation, and lactation.
 - F1 Generation: Pups from the F0 generation were selected to become the parents of the F2 generation. They were maintained on the same dietary concentrations.
 - F2 Generation: Pups from the F1 generation were similarly selected to produce the F3 generation.
- Endpoints: Fertility, gestation length, litter size, pup viability, pup weight, and general health of parents and offspring were monitored. Gross and histopathological examinations were performed.[6]

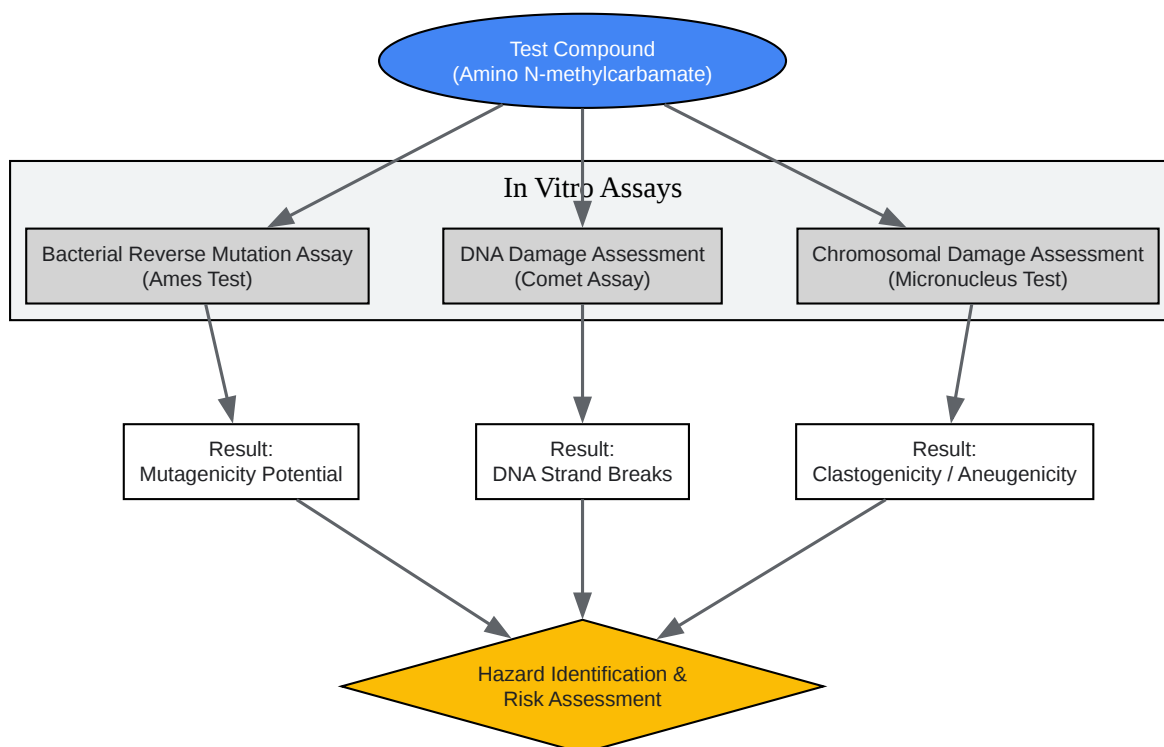
In Vitro Micronucleus Assay (Methylcarbamate)

- Objective: To evaluate the potential of a substance to induce chromosomal damage.
- Cell Line: Chinese Hamster Ovary (CHO) cells.
- Procedure:
 - Exposure: CHO cells were exposed to methylcarbamate at concentrations of 1250, 2500, and 5000 µg/ml for 4 hours, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

- Recovery: After exposure, cells were washed and incubated in a fresh medium containing cytochalasin-B to block cytokinesis, resulting in binucleated cells.
- Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
- Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) was scored in binucleated cells.
- Controls: A solvent control (e.g., DMSO) and a positive control (e.g., cyclophosphamide) were included.^[7]

Comet Assay (Single Cell Gel Electrophoresis)

- Objective: To detect DNA strand breaks in individual cells.
- Cell Line: L5178Y mouse lymphoma cells.
- Procedure:
 - Exposure: Cells were exposed to methylcarbamate (1250, 2500, 5000 µg/ml) for 2 hours, with and without S9 metabolic activation.
 - Embedding: Cells were suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
 - Lysis: Slides were immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
 - Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing fragments and breaks) migrates away from the nucleoid, forming a "comet tail."
 - Staining and Visualization: DNA was stained with a fluorescent dye (e.g., ethidium bromide) and visualized under a fluorescence microscope.
 - Analysis: The extent of DNA damage was quantified by measuring the length and intensity of the comet tail using image analysis software.^[7]



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Caption: A typical workflow for in vitro genotoxicity assessment.

Conclusion

Amino N-methylcarbamates, exemplified by aminocarb, are effective insecticides whose toxicity is primarily driven by the reversible inhibition of acetylcholinesterase. They are rapidly metabolized and excreted, showing little potential for bioaccumulation. Acute toxicity is moderate to high, and some metabolites can be as or more toxic than the parent compound. Genotoxicity studies suggest a potential for DNA damage under certain conditions, although mutagenicity in bacterial assays may be negative. Long-term studies have not provided clear evidence of carcinogenicity. This guide summarizes key toxicological data and methodologies, providing a technical foundation for researchers and safety assessors working with this class of compounds.

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